2-(furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Description
2-(Furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a furan-2-yl substituent at the 2-position of the quinoline core and a pyridin-2-ylmethyl group attached via the carboxamide at the 4-position. This compound belongs to a broader class of quinoline-4-carboxamide derivatives, which are studied for their diverse pharmacological properties, including antibacterial, antiparasitic, and enzyme inhibitory activities . Its molecular formula is C20H15N3O2 (molecular weight: 329.4 g/mol), with a calculated XLogP3 of 2.7, indicating moderate lipophilicity .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(22-13-14-6-3-4-10-21-14)16-12-18(19-9-5-11-25-19)23-17-8-2-1-7-15(16)17/h1-12H,13H2,(H,22,24) |
InChI Key |
ZXDGUCPFYXCTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
2-(furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives family. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with furan and pyridine substituents, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that derivatives of quinoline, including the target compound, exhibit various biological activities. The primary areas of focus include:
-
Anticancer Activity
- Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Effects
- The compound has been evaluated for its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
-
Antioxidant Properties
- The antioxidant activity of quinoline derivatives contributes to their therapeutic potential by mitigating oxidative stress-related damage in cells.
Anticancer Activity
A study conducted on various quinoline derivatives revealed that this compound exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.1 |
| This compound | HepG2 | 6.19 |
These values indicate a strong antiproliferative effect, suggesting that the compound may serve as a lead for further anticancer drug development .
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines. For example, it was found to reduce TNF-alpha levels significantly, contributing to its anti-inflammatory profile. The IC50 values for inhibiting beta-glucuronidase release were determined to be around 5.0 µM, showcasing its potency compared to other derivatives .
Antioxidant Activity
The antioxidant properties were assessed using the TBARS assay, revealing that the compound effectively reduced lipid peroxidation. This activity is crucial for protecting cells from oxidative damage, which is often implicated in chronic diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated that it effectively inhibited cell viability at low concentrations.
- Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its utility in treating inflammatory conditions.
- Oxidative Stress Studies : Experiments demonstrated that treatment with this compound significantly lowered markers of oxidative stress in cellular models.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of quinoline derivatives, including 2-(furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, is in the treatment of malaria. Research has demonstrated that quinoline-4-carboxamides exhibit potent antimalarial properties against Plasmodium falciparum, the causative agent of malaria.
Efficacy Studies
In vivo studies using the P. berghei mouse model have shown that compounds from this class, including this compound, can achieve effective oral dosing with minimal side effects. For instance, certain derivatives demonstrated an effective dose (ED90) below 1 mg/kg when administered over four days .
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
Research indicates that quinoline derivatives can modulate various cellular pathways involved in cancer progression, including apoptosis and cell signaling pathways. The specific interactions and efficacy against different cancer cell lines remain active areas of research .
Antimicrobial Applications
Beyond antimalarial and anticancer properties, quinoline derivatives have shown promise as antimicrobial agents. The ability to inhibit bacterial growth and combat resistant strains is particularly valuable in an era of increasing antibiotic resistance.
Case Studies
Several studies have documented the efficacy of related compounds against various bacterial strains, suggesting that modifications to the quinoline structure can enhance antimicrobial activity .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Often achieved through reactions involving isatins and aromatic aldehydes.
- Introduction of Functional Groups : The furan and pyridine moieties are introduced via nucleophilic substitutions or Friedel-Crafts reactions.
- Finalization : The carboxamide group is formed through reactions with amines.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Replacement of the pyridin-2-ylmethyl side chain with pyridin-4-ylmethyl (as in ) changes the spatial orientation of the carboxamide group, which may influence target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
